Dodecyl 2-amino-4-methylpentanoate
Description
Historical Context of Amino Acid Esters in Organic and Medicinal Chemistry Research
Amino acid esters have long been recognized as pivotal intermediates in the realm of organic synthesis and medicinal chemistry. Their utility stems from their role as protected forms of amino acids, facilitating a wide range of chemical transformations that would otherwise be complicated by the reactive nature of the free amino and carboxylic acid groups. The esterification of amino acids, a fundamental reaction, allows for their application in peptide synthesis, the development of chiral synthons, and the creation of novel polymer materials. mdpi.comresearchgate.net
Historically, the synthesis of amino acid esters has been achieved through various methods, including reactions with protic acids like hydrochloric acid or sulfuric acid, as well as the use of reagents such as thionyl chloride. mdpi.com More contemporary and convenient methods, such as the use of trimethylchlorosilane in methanol (B129727) at room temperature, have been developed to produce amino acid methyl ester hydrochlorides in high yields. mdpi.comresearchgate.net These advancements have broadened the accessibility and application of amino acid esters in diverse research areas. In medicinal chemistry, these esters are integral to the design and synthesis of new therapeutic agents, leveraging their ability to act as precursors to a wide array of biologically active molecules. mdpi.com
Structural Significance of the Dodecyl Moiety within Fatty Acid Ester Frameworks
The dodecyl group, a twelve-carbon alkyl chain, is a significant component of many fatty acid esters and imparts distinct physicochemical properties to the molecules it constitutes. As a long, nonpolar tail, the dodecyl moiety contributes to the hydrophobic character of a compound. This hydrophobicity is a critical factor in how the molecule interacts with biological systems, particularly with lipid membranes and hydrophobic pockets of enzymes.
In the context of fatty acid esters, the length and nature of the alkyl chain, such as the dodecyl group, can influence properties like melting point, solubility, and crystallization behavior. nih.gov For instance, in oil-in-water emulsions, the chain length of the fatty acid moiety in polyglycerol fatty acid esters has been shown to affect the crystallization temperature of palm mid fraction. nih.gov The hydrophobic interactions governed by the dodecyl chain are crucial for the self-assembly of molecules into larger structures and their ability to partition into lipid environments, which is a key consideration in drug design and delivery.
Role of the Leucine (B10760876) Ester Core in Biological Systems and Biochemical Investigations
The core of Dodecyl 2-amino-4-methylpentanoate is derived from leucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in various physiological processes. nih.gov Leucine is a key regulator of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is fundamental in controlling cell growth, proliferation, and survival. nih.gov
In biochemical investigations, leucine and its derivatives, including its esters, are utilized to probe these metabolic pathways. Leucine also contributes to energy metabolism by promoting glucose uptake, mitochondrial biogenesis, and the oxidation of fatty acids. nih.govnih.gov Approximately 80% of leucine is typically used for protein synthesis, with the remainder being converted into metabolites like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), which also exhibit biological activity. nih.gov The esterification of leucine allows for the modification of its properties, such as its hydrophobicity, which can be exploited in studies examining its transport and metabolism in cellular and in vivo models.
Overview of Research Trajectories for this compound and Its Structural Relatives, including Analogs of Orlistat
This compound and its structural relatives are subjects of research primarily due to their relationship with Orlistat, a potent inhibitor of pancreatic lipase (B570770) used in the management of obesity. ontosight.aipharmacompass.com Orlistat itself is a synthetic derivative of the naturally occurring lipstatin. pharmacompass.com The chemical structure of Orlistat features an N-formyl-L-leucine moiety esterified to a long-chain fatty alcohol containing a β-lactone ring.
Research into analogs of Orlistat often involves modifications to the leucine ester portion or the fatty acid chain to investigate structure-activity relationships and to develop new compounds with potentially improved therapeutic profiles. For example, a 2-methyleneoxetane analog of Orlistat has been synthesized and shown to inhibit porcine pancreatic lipase, demonstrating that modifications to the core structure can still yield active compounds. nih.gov Furthermore, various impurities and derivatives of Orlistat, such as Leucine Orlistat and Orlistat Related Compound D, which feature variations in the leucine or fatty acid components, are studied to understand their potential impact on the efficacy and safety of the parent drug. ontosight.aiontosight.ai These investigations are crucial for the quality control and development of pharmaceutical preparations. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
dodecyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-21-18(20)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3 |
InChI Key |
YWJTTXZNSPZHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for Dodecyl 2 Amino 4 Methylpentanoate and Its Derivatives
Esterification Reactions for Dodecyl 2-amino-4-methylpentanoate Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is the core reaction for synthesizing this compound from L-leucine and dodecanol (B89629). The inherent challenge in this transformation lies in the presence of the nucleophilic amino group in leucine (B10760876), which can compete with the alcohol and lead to unwanted side reactions, such as amide formation. scirp.org To address this, several strategies have been developed, ranging from classical acid-catalyzed methods to more sophisticated coupling and enzymatic approaches.
Direct Esterification Strategies
Direct esterification, often referred to as Fischer-Speier esterification, is a well-established method that involves reacting an amino acid with an alcohol in the presence of a strong acid catalyst. scirp.org Common catalysts include hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. scirp.org The acid serves a dual purpose: it protonates the carboxylic acid to make it more electrophilic and also protects the amino group by forming an ammonium (B1175870) salt, thereby preventing its participation in side reactions. scirp.org
However, this method often requires harsh conditions, such as high temperatures and the use of a large excess of the alcohol or a dehydrating agent to drive the reaction equilibrium towards the product side. scirp.org For the synthesis of this compound, this would involve heating L-leucine and dodecanol with a suitable acid catalyst. Microwave-assisted Fischer-Speier esterification has emerged as a more efficient alternative, significantly reducing reaction times and often improving yields. scirp.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification of L-leucine
| Heating Method | Alcohol | Temperature | Time | Yield |
| Conventional | n-Butanol | Reflux (137°C oil bath) | 30 min | 63.7% |
| Microwave | n-Butanol | 140°C | 30 min | 72% |
| Conventional | Ethanol | Reflux (98°C oil bath) | 30 min | 3.9% |
Data adapted from a study on the esterification of L-leucine, demonstrating the enhanced efficiency of microwave heating. scirp.org
Coupling Reagent-Mediated Esterification Protocols
To circumvent the harsh conditions of direct esterification and to achieve higher selectivity, coupling reagents are widely employed. These reagents activate the carboxylic acid group of the amino acid, making it more susceptible to nucleophilic attack by the alcohol. This approach is fundamental in modern peptide synthesis and can be readily adapted for the synthesis of amino acid esters like this compound.
Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as onium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.comuni-kiel.de The reaction typically proceeds by forming a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with onium salts), which then readily reacts with the alcohol. rsc.org To suppress potential racemization at the chiral center of the amino acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. uni-kiel.de
The synthesis of this compound using this method would involve the pre-activation of N-protected L-leucine with a coupling reagent, followed by the addition of dodecanol.
Enzymatic Synthesis Approaches for this compound
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are a class of enzymes that can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. nih.govnih.gov This approach is particularly advantageous for synthesizing esters of sensitive molecules and for applications in the food and pharmaceutical industries where "natural" labeling is desired. nih.gov
The enzymatic synthesis of this compound would involve the incubation of L-leucine or a suitable derivative with dodecanol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov This method can potentially avoid the need for protecting groups, as enzymes can exhibit high chemoselectivity for the desired esterification reaction. google.com Studies have shown the successful enzymatic synthesis of various amino acid esters, highlighting the feasibility of this approach. google.comnih.gov
Protecting Group Chemistry in this compound Synthesis
The use of protecting groups is a cornerstone of multi-step organic synthesis, particularly in peptide and amino acid chemistry. wikipedia.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. For the synthesis of this compound, both the amino and carboxyl groups of leucine may require protection depending on the chosen synthetic route.
Amine Protection Strategies
To prevent the amino group of L-leucine from undergoing undesired side reactions, such as self-condensation to form amides, it is often protected. scirp.org Two of the most common amine protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.orgug.edu.pl
Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). libretexts.org It is stable under basic and nucleophilic conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org
Fmoc Group: The Fmoc group is installed by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). libretexts.org It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.org
Carboxyl Protection Strategies
The carboxylic acid group of L-leucine can also be protected, typically as an ester, to prevent it from reacting while other transformations are carried out on the molecule. libretexts.org Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl (B1604629) esters. libretexts.org
These esters can be formed using standard esterification procedures. libretexts.org The removal of these protecting groups is generally straightforward. Methyl and ethyl esters are typically hydrolyzed using aqueous base, while benzyl esters have the additional advantage of being removable by catalytic hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. libretexts.org This latter method is particularly mild and orthogonal to many other protecting groups. wikipedia.org
In the context of synthesizing this compound, the protection of the carboxyl group would be necessary if, for example, a modification of the side chain was required before the final esterification with dodecanol.
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. For this compound, which contains a stereocenter at the alpha-carbon, controlling the stereochemistry during synthesis is crucial. This can be achieved through several asymmetric synthesis strategies.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.org For the synthesis of chiral α-amino acid esters like this compound, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the chirality is directed by an auxiliary.
One prominent example of a chiral auxiliary is the Evans oxazolidinone. In a typical sequence, the chiral oxazolidinone is acylated with a glyoxylic acid derivative, and the resulting adduct can be alkylated. The bulky auxiliary group directs the incoming alkyl group to one face of the molecule, leading to a high degree of stereoselectivity. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principle can be readily applied. For instance, a chiral glycine derivative can be alkylated with isobutyl bromide to introduce the side chain of leucine. Subsequent transesterification with dodecanol would yield the target molecule.
Another approach utilizes amino acids themselves as chiral auxiliaries. mpg.deresearchgate.net For example, (S)-proline benzyl ester has been used to control the stereochemistry in various reactions. mpg.de The synthesis of uncommon R-amino acids has been achieved with high diastereomeric excess (69-86%) through the alkylation of chiral glycine derivatives that incorporate axially chiral BINOL as an auxiliary. wikipedia.org A similar strategy could be envisioned for the synthesis of the desired enantiomer of this compound.
A new chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, demonstrating the continuous evolution of this field. rsc.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
|---|---|---|---|
| Evans Oxazolidinone | Alkylation, Aldol Reactions | High diastereoselectivity, well-established methodology. | wikipedia.org |
| (S)-Proline Benzyl Ester | Diels-Alder, Mannich Reactions | Derived from a natural amino acid, versatile. | mpg.de |
| Axially Chiral BINOL | Alkylation | Used for synthesis of uncommon R-amino acids. | wikipedia.org |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Alkylation | Employs a chiral relay network for enhanced diastereoselectivity. | rsc.org |
The use of chiral catalysts is another powerful strategy for asymmetric synthesis, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. nih.gov These catalysts can be metal complexes with chiral ligands or organocatalysts.
For the synthesis of chiral amino acids and their esters, transition metal-based catalysts, such as those involving rhodium, iridium, or nickel, are often employed for asymmetric hydrogenation or alkylation reactions. For instance, the asymmetric hydrogenation of an enamine precursor is a common industrial method for producing chiral amines. researchgate.net While a direct catalytic asymmetric synthesis for this compound is not widely reported, analogous processes for other amino acids are well-documented. Leucine dehydrogenase, for example, is an enzyme that can catalyze the stereoselective synthesis of L-tert-leucine. researchgate.net Biocatalytic approaches, using enzymes like lipases or proteases, can also be employed for the stereoselective esterification of a racemic amino acid or the hydrolysis of a racemic ester, leading to the kinetic resolution of the enantiomers.
Pinane-based 1,4-amino alcohols have been synthesized and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, showcasing the utility of terpene-derived chiral catalysts. u-szeged.hu Such catalytic systems could potentially be adapted for the stereoselective synthesis of precursors to this compound.
Table 2: Examples of Chiral Catalysis in Asymmetric Synthesis
| Catalyst Type | Reaction | Application | Reference |
|---|---|---|---|
| Rhodium-based Chiral Catalyst | Asymmetric Hydrogenation | Synthesis of chiral amines from enamines. | researchgate.net |
| Leucine Dehydrogenase (Enzyme) | Reductive Amination | Biosynthesis of L-tert-leucine. | researchgate.net |
| Pinane-based 1,4-amino alcohols | Enantioselective Alkylation | Chiral ligands for addition reactions to aldehydes. | u-szeged.hu |
Derivatization of this compound at the Amino Group
The primary amino group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties and applications.
Acylation of the amino group is a common transformation. N-formylation, the introduction of a formyl group (-CHO), is a particularly useful modification. N-formylated amino acid esters are precursors for the synthesis of isocyanides, which are valuable in multicomponent reactions. sci-hub.se
Several methods for the N-formylation of amino acid esters have been developed. A simple and efficient protocol involves treating the amino acid ester with imidazole (B134444) in warm dimethylformamide (DMF), where DMF serves as the formyl source. sci-hub.se This method is advantageous as it uses inexpensive reagents and does not require an inert atmosphere or dry solvents. sci-hub.se The reaction proceeds in good yields (47-79%) without significant racemization. sci-hub.se For example, the N-formylation of phenylalanine ethyl ester using this method has been reported with a 55% yield on a 10 mmol scale. sci-hub.se A similar procedure would be expected to be effective for the N-formylation of this compound.
Other formylating agents can also be used, though they may require harsher conditions or involve more toxic reagents. sci-hub.se The resulting N-formyl-dodecyl-2-amino-4-methylpentanoate could be a valuable intermediate for further synthetic transformations.
Table 3: N-Formylation of Amino Acid Esters with Imidazole in DMF
| Amino Acid Ester | Yield (%) | Reference |
|---|---|---|
| Phenylalanine Ethyl Ester (Phe-OEt) | 79 | sci-hub.se |
| Leucine Methyl Ester (Leu-OMe) | 71 | sci-hub.se |
| Valine Methyl Ester (Val-OMe) | 65 | sci-hub.se |
| Alanine (B10760859) Methyl Ester (Ala-OMe) | 47 | sci-hub.se |
Yields are for reactions performed on a 1 mmol scale.
Alkylation of the amino group introduces an alkyl substituent, converting the primary amine into a secondary or tertiary amine. This modification can significantly alter the chemical and physical properties of the molecule. Direct alkylation of the amino group of this compound can be achieved using alkyl halides. However, controlling the degree of alkylation to avoid the formation of quaternary ammonium salts can be challenging.
A more controlled approach often involves reductive amination, where the amino acid ester is reacted with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a wide variety of alkyl groups.
Another strategy for synthesizing N-alkylated amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes can be alkylated, and subsequent hydrolysis yields the desired N-alkylated amino acid. This methodology has been used for the synthesis of various unusual α-amino acids. rsc.org
The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This reaction is the basis for peptide synthesis, where the amide bond is referred to as a peptide bond. libretexts.org By coupling this compound with another amino acid, a dipeptide derivative can be formed.
The formation of amides from an amino acid ester and a carboxylic acid typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid. google.com Alternatively, the reaction can be performed with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. khanacademy.org The synthesis of amides from esters and amines, known as aminolysis, is also a viable route. youtube.com
The resulting amide or peptide derivatives of this compound can be considered peptidomimetics, which are molecules that mimic the structure and function of peptides. The long dodecyl chain introduces significant lipophilicity, which could influence the biological activity and pharmacokinetic properties of these peptidomimetics. The synthesis of such compounds is of interest in medicinal chemistry for the development of new therapeutic agents. nih.gov
Functionalization of the Dodecyl Alkyl Chain in Related Structures
The dodecyl alkyl chain in molecules structurally related to this compound presents a non-polar and generally unreactive hydrocarbon tail. However, its modification can be crucial for altering the physicochemical properties of the parent molecule, such as lipophilicity, and for introducing new functionalities for further conjugation or to modulate biological activity. Methodologies for such functionalization, while not always specific to this compound itself, can be inferred from reactions performed on similar long-chain alkyl esters.
One of the most direct, albeit challenging, approaches is the selective C-H functionalization of the alkyl chain. This strategy avoids the need for pre-installed functional groups. While the terminal methyl group and the internal methylene (B1212753) groups of the dodecyl chain are generally unreactive, advancements in catalysis have enabled their transformation. For instance, radical-based reactions can be employed. The halogenation of alkanes, a classic example of a free-radical reaction, can introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further synthetic transformations. The reaction is typically initiated by heat or light. The regioselectivity of this reaction on a long chain like dodecyl can be challenging to control, often leading to a mixture of products.
Another approach involves the introduction of a "clickable" functional group onto the dodecyl chain. For instance, a terminal alkyne or azide (B81097) could be incorporated at the end of the alkyl chain during the synthesis of the alcohol precursor (dodecanol). This would allow for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This highly efficient and specific reaction enables the conjugation of the dodecyl-containing molecule to a wide variety of other molecules, such as peptides, polymers, or fluorescent tags, without affecting the amino acid portion of the molecule.
Multi-step Synthesis of Complex Molecules Incorporating this compound Substructures
The this compound substructure is a key component in the synthesis of various complex molecules, most notably in the development of analogs of the anti-obesity drug Orlistat and in the construction of novel bioactive constructs.
Synthesis of Orlistat Analogs (e.g., 2-methyleneoxetane analogs)
Orlistat, a potent inhibitor of pancreatic lipase, is a complex molecule that contains a substructure derived from this compound. The synthesis of Orlistat and its analogs is a significant area of research aimed at improving its efficacy and understanding its mechanism of action.
A notable example is the synthesis of 2-methyleneoxetane analogs of Orlistat . These analogs are of interest because the oxetane (B1205548) ring in Orlistat is crucial for its biological activity, and replacing the carbonyl group with a methylene group can provide insights into the enzyme-inhibitor interactions. The synthesis of a 2-methyleneoxetane analog of Orlistat has been reported, demonstrating that despite the removal of a potential hydrogen bond-accepting carbonyl group, the analog retains significant inhibitory activity against porcine pancreatic lipase.
The general synthetic approach to Orlistat and its analogs often involves the coupling of a protected L-leucine derivative with a long-chain alcohol, followed by deprotection and subsequent formylation of the amino group. The synthesis of the core β-lactone ring is a critical step and various strategies have been developed to control its stereochemistry.
A representative multi-step synthesis of an Orlistat intermediate, amino orlistat, is outlined in the table below. This process typically starts with the protection of the amino group of L-leucine, followed by esterification with the appropriate long-chain alcohol containing the oxetane ring, and finally deprotection to yield the free amine.
Table 1: Representative Steps in the Synthesis of Amino Orlistat
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | L-Leucine | (Boc)₂O, NaOH, Dioxane/H₂O | Boc-L-Leucine |
| 2 | Boc-L-Leucine, (2S,3S)-3-hexyl-4-((S)-1-hydroxydodecyl)oxetan-2-one | DCC, DMAP, CH₂Cl₂ | Boc-Orlistat |
| 3 | Boc-Orlistat | Trifluoroacetic acid, CH₂Cl₂ | Amino Orlistat |
Scaffold Integration of this compound in Novel Constructs
Beyond its role in Orlistat analogs, the this compound scaffold is being explored for the construction of other novel bioactive molecules. The combination of a lipophilic dodecyl chain and a chiral amino acid moiety makes it an attractive building block for creating amphiphilic molecules with potential applications in drug delivery and as bioactive agents themselves.
One area of active research is the synthesis of lipid-peptide conjugates . nih.gov In this approach, a lipid-like tail, which can be derived from this compound, is attached to a peptide sequence. nih.gov These conjugates can self-assemble into various nanostructures, such as micelles or liposomes, which can be used to encapsulate and deliver drugs. The dodecyl chain facilitates the incorporation of the conjugate into lipid membranes, while the peptide portion can be designed to target specific cells or tissues.
The synthesis of such conjugates often involves solid-phase peptide synthesis (SPPS) where the lipidated amino acid is incorporated into the growing peptide chain. Alternatively, a pre-synthesized peptide can be conjugated to the lipidated amino acid in solution.
Another emerging application is in the development of bioactive lipids . The inherent chirality and functionality of the amino acid head group combined with the long alkyl chain can lead to molecules with interesting biological properties. For instance, by modifying the amino group or the carboxylic acid of this compound, a library of novel lipid-like molecules can be generated and screened for various biological activities, including antimicrobial or anticancer effects.
The synthetic strategies to achieve these novel constructs often rely on well-established coupling reactions, such as amide bond formation and esterification, to link the this compound scaffold to other molecular components. The versatility of the amino and carboxyl groups of the leucine moiety allows for a wide range of chemical modifications, paving the way for the creation of a diverse array of complex and functional molecules.
Biochemical and Enzymatic Research Involving Dodecyl 2 Amino 4 Methylpentanoate Structures
Biochemical Pathway Perturbations by Dodecyl 2-amino-4-methylpentanoate-Containing Compounds
There is no available research data on the perturbation of biochemical pathways by compounds containing this compound.
Leucine (B10760876) itself is known to influence several metabolic pathways, including lipid metabolism and energy homeostasis. nih.gov It is considered a ketogenic amino acid, meaning its metabolism can lead to the production of ketone bodies. khanacademy.orgyoutube.com However, how the esterification of leucine with dodecyl alcohol affects its metabolic fate and its ability to perturb biochemical pathways has not been documented.
Application as Biochemical Probes for Enzyme Activity Profiling
There are no published studies on the application of this compound as a biochemical probe for enzyme activity profiling.
While derivatives of amino acids are sometimes used to create probes for specific enzymes, such as the use of chemiluminescent probes to detect leucine aminopeptidase, there is no indication that this compound has been developed or utilized for this purpose. nih.gov The synthesis of various amino acid esters is a known practice in biochemistry, often for use in peptide synthesis or as intermediates in the creation of more complex molecules. nih.govlibretexts.org However, specific applications of the dodecyl ester of leucine as a research probe are not described in the current body of scientific literature.
Structure Activity Relationship Sar Studies of Dodecyl 2 Amino 4 Methylpentanoate Analogs
Influence of the Dodecyl Alkyl Chain Length on Biological Activity
The dodecyl (C12) alkyl chain is a defining feature of Dodecyl 2-amino-4-methylpentanoate, playing a pivotal role in its physicochemical properties and biological activity. As amphiphilic molecules, amino acid esters with long alkyl chains exhibit surfactant properties, which are crucial for their interaction with cell membranes. The length of this alkyl chain is a key determinant of the molecule's surface activity and its ability to disrupt microbial cell membranes.
Research on related N-alkylmorpholine derivatives has shown that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects. nih.gov This suggests that the C12 chain in this compound is within the optimal range for potent antimicrobial activity. Shorter alkyl chains, typically fewer than five carbon atoms, often render the compounds inactive against certain bacteria. nih.gov
The hydrophobic nature of the dodecyl chain facilitates the insertion of the molecule into the lipid bilayer of cell membranes, leading to increased permeability and disruption of cellular integrity. This mechanism is fundamental to the antimicrobial and surfactant properties of this class of compounds. The table below illustrates the general trend of how alkyl chain length can influence the antimicrobial efficacy of amphiphilic compounds.
Table 1: Illustrative Impact of Alkyl Chain Length on Antimicrobial Activity of Amphiphilic Compounds
| Alkyl Chain Length | Relative Antimicrobial Activity | Plausible Rationale |
|---|---|---|
| < C5 | Low to Inactive | Insufficient hydrophobicity to effectively partition into and disrupt bacterial cell membranes. |
| C8 - C10 | Moderate | Moderate ability to interact with and disrupt cell membranes. |
| C12 - C16 | High | Optimal balance of hydrophobicity and solubility, allowing for efficient membrane insertion and disruption. |
Impact of Leucine (B10760876) Side Chain Modifications on Enzymatic Interactions
The leucine residue in this compound is not merely a structural backbone but an active participant in the molecule's biological interactions. Leucine itself is known to be a key signaling molecule, for instance, in activating the mTORC1 pathway, which is crucial for protein synthesis. nih.gov When incorporated into a larger molecule like an alkyl ester, the specific nature of the amino acid side chain remains critical for enzymatic recognition and biological activity.
Studies on amino acid ester-coupled caffeoylquinic acid derivatives have demonstrated that the nature of the amino acid ester group significantly influences their biological effects. uctm.edu Derivatives containing esters of amino acids with aliphatic side chains, such as valine and leucine, were found to be particularly effective in regulating lipid accumulation. uctm.edu This suggests that the isobutyl side chain of leucine in this compound is well-suited for certain enzymatic interactions.
Modifications to this side chain would likely alter the molecule's biological profile. For instance, replacing leucine with an amino acid with a smaller side chain like alanine (B10760859) might reduce the potency of interaction with enzymes that have specific hydrophobic binding pockets. Conversely, introducing a bulkier or functionally different side chain, such as the aromatic group of phenylalanine, could redirect the molecule to different biological targets.
Table 2: Predicted Influence of Leucine Side Chain Analogs on a Hypothetical Enzymatic Interaction
| Amino Acid Residue | Side Chain | Predicted Interaction Strength | Rationale |
|---|---|---|---|
| Glycine (B1666218) | -H | Low | Lack of a significant hydrophobic side chain may lead to weak binding in a hydrophobic pocket. |
| Alanine | -CH₃ | Moderate | Small hydrophobic side chain may allow for some interaction, but likely less potent than larger aliphatic groups. |
| Leucine | -CH₂CH(CH₃)₂ | High | The isobutyl group provides a substantial hydrophobic character, favoring strong interactions with corresponding enzymatic pockets. |
| Phenylalanine | -CH₂-Ph | Variable | The aromatic ring could lead to different types of interactions (e.g., π-stacking) and may or may not be favorable depending on the specific enzyme. |
Role of Amine Group Derivatization in Modulating Biological Response
The primary amine group of the leucine moiety is a key site for chemical modification that can profoundly alter the biological activity of this compound. In its protonated state, this group imparts a positive charge to the molecule, making it a cationic surfactant. uctm.edu This positive charge is often crucial for the initial electrostatic interaction with negatively charged components of bacterial cell walls, such as lipopolysaccharides and teichoic acids. uctm.edu
Derivatization of this amine group can modulate the molecule's charge and, consequently, its biological response. For example, acylation or formylation of the amine group would result in a neutral (non-ionic) or even amphoteric surfactant, depending on the nature of the modifying group. whiterose.ac.ukacs.org Such changes can significantly impact the molecule's mechanism of action. While cationic derivatives are often potent antimicrobial agents, their non-ionic counterparts may exhibit different properties, potentially with lower toxicity. uctm.edu
The choice of derivatizing agent can also introduce new functionalities. For instance, attaching a bulky group could sterically hinder interactions with certain targets, while adding a group capable of hydrogen bonding could open up new binding possibilities.
Table 3: Effect of Amine Group Derivatization on the Properties of Dodecyl Leucinate Analogs
| Derivatization | Resulting Functional Group | Predicted Charge at Neutral pH | Anticipated Change in Biological Response |
|---|---|---|---|
| None | Primary Amine (-NH₂) | Positive (-NH₃⁺) | Acts as a cationic surfactant, likely with antimicrobial properties. |
| Acetylation | Amide (-NHCOCH₃) | Neutral | Loss of positive charge may reduce direct antimicrobial activity but could alter other biological interactions. |
| Formylation | Formamide (-NHCHO) | Neutral | Similar to acetylation, results in a neutral molecule with potentially altered biological targets. acs.org |
Stereochemical Effects on Activity in Chiral this compound Derivatives
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound, which has a chiral center at the α-carbon of the leucine residue. whiterose.ac.uk Biological systems, particularly enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral molecule may have a significantly different biological effect than its mirror image. whiterose.ac.uk
Typically, proteins are composed of L-amino acids, and thus, enzymes and receptors that interact with amino acid derivatives are often specific for the L-enantiomer. nih.gov It is therefore highly probable that the L-form of this compound (derived from L-leucine) would be more biologically active in many contexts than its D-counterpart. The D-isomer might not fit as effectively into the active site of an enzyme or the binding pocket of a receptor, leading to reduced or even no activity.
In some cases, the "unnatural" D-isomer can have unique activities. For example, D-amino acids have been shown to enhance the activity of certain antimicrobials against bacterial biofilms. nih.gov This suggests that the stereochemistry of this compound could be tailored for specific applications.
Table 4: Illustrative Stereochemical Effects on Biological Activity of Chiral Amino Acid Derivatives
| Compound | Stereoisomer | Relative Biological Activity | Plausible Rationale |
|---|---|---|---|
| Hypothetical Leucine Ester | L-Isomer | High | The L-configuration is complementary to the active site of a target enzyme or receptor, allowing for optimal binding and a potent biological response. |
| Hypothetical Leucine Ester | D-Isomer | Low to Inactive | The D-configuration has a different three-dimensional arrangement that prevents it from fitting correctly into the chiral binding site of the target. |
Conformational Analysis and its Correlation with Biochemical Function
Furthermore, the conformation around the ester and amide bonds, as well as the rotational freedom of the leucine side chain, determines the spatial arrangement of the key functional groups. This, in turn, dictates how the molecule presents itself to its biological targets. Theoretical conformational analysis and molecular modeling can provide insights into the preferred low-energy conformations of the molecule and how these relate to its biological activity. nih.gov
For instance, a conformation that exposes the cationic amine group while shielding the hydrophobic tail might be favored in an aqueous environment, but upon approaching a cell membrane, the molecule might reorient to facilitate the insertion of the dodecyl chain into the lipid bilayer. Understanding these conformational dynamics is key to explaining the molecule's mechanism of action at a molecular level.
Comparative SAR Studies with Related Amino Acid Esters
For example, comparing this compound with Dodecyl 2-aminopropanoate (the dodecyl ester of alanine) would underscore the importance of the bulky isobutyl side chain of leucine. If the leucine derivative is more active in a particular assay, it would suggest that a larger hydrophobic side chain is beneficial for that specific biological interaction.
Similarly, comparing this compound with Octyl 2-amino-4-methylpentanoate (the octyl ester of leucine) would isolate the effect of the alkyl chain length. A higher activity for the dodecyl derivative would confirm the importance of a longer alkyl chain for that particular function. These comparative studies are essential for building a comprehensive understanding of how the different structural components of amino acid esters contribute to their biological profiles.
Table 5: Comparative SAR of Dodecyl Leucinate and Related Amino Acid Esters
| Compound | Amino Acid Residue | Alkyl Chain | Predicted Key Feature | Likely Impact on a Hypothetical Antimicrobial Assay |
|---|---|---|---|---|
| This compound | Leucine | Dodecyl (C12) | Optimal balance of hydrophobicity from both the alkyl chain and the leucine side chain. | High Activity |
| Dodecyl 2-aminopropanoate | Alanine | Dodecyl (C12) | Potent hydrophobicity from the alkyl chain, but a smaller amino acid side chain. | Moderate to High Activity |
| Octyl 2-amino-4-methylpentanoate | Leucine | Octyl (C8) | Substantial hydrophobicity from the leucine side chain, but a shorter alkyl chain. | Moderate Activity |
Computational Chemistry and Molecular Modeling of Dodecyl 2 Amino 4 Methylpentanoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to determine the electronic properties of molecules, which in turn govern their reactivity and stability.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scirp.org DFT studies on Dodecyl 2-amino-4-methylpentanoate would typically involve optimizing the molecular geometry to find the lowest energy conformation.
Key parameters that can be calculated using DFT include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.
Mulliken Atomic Charges: These calculations provide the charge distribution for each atom in the molecule, offering insights into its polarity and bonding characteristics.
While specific DFT studies on this compound are not extensively reported in publicly available literature, the methodology is well-established for similar molecules. epstem.netnih.gov For instance, DFT has been used to study the structural and electronic properties of other amino acid esters and related organic compounds. researchgate.netmedjchem.comepstem.net
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), are valuable for analyzing the different spatial arrangements of atoms in a molecule, known as conformers. nih.gov
For a flexible molecule like this compound, with its long dodecyl chain, numerous conformers can exist. Ab initio calculations can help identify the most stable conformers by calculating their relative energies. This information is crucial for understanding how the molecule might behave in different environments and how it might fit into a binding site.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time.
MD simulations can be used to study how this compound and its derivatives behave in environments that mimic biological systems, such as in water or a lipid bilayer. These simulations can reveal how the molecule's conformation changes in response to its surroundings and how it interacts with other molecules like water, ions, or lipids.
If this compound is being investigated as a potential ligand for an enzyme, MD simulations can be used to analyze its behavior within the enzyme's active site. After an initial docking pose is determined, MD simulations can refine this pose and provide insights into the stability of the ligand-enzyme complex. These simulations can also reveal the key amino acid residues involved in the binding and the role of water molecules in mediating interactions.
Molecular Docking Studies for Predicting Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org In the context of this compound, docking studies would be used to predict how it might bind to a specific enzyme or receptor.
The process involves:
Preparation of the Ligand and Receptor: The 3D structures of this compound (the ligand) and the target protein (the receptor) are prepared.
Docking Simulation: A docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity.
Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Lipase (B570770)
| Parameter | Hypothetical Value | Significance |
| Binding Affinity | -7.8 kcal/mol | A negative value indicates a favorable binding interaction. |
| Interacting Residues | Ser105, His224, Asp194 | Identifies the key amino acids in the enzyme's active site involved in binding. |
| Type of Interactions | Hydrogen bond with Ser105, Hydrophobic interactions with the dodecyl chain. | Describes the nature of the forces holding the ligand in the binding site. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual results would depend on the specific enzyme target and docking software used.
Active Site Binding Predictions
The binding of this compound to a protein's active site would be governed by the physicochemical properties of its constituent parts: the leucine (B10760876) head group and the dodecyl tail. The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org It is comprised of amino acid residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the reaction (the catalytic site). wikipedia.org
Given its structure, this compound would likely target enzymes with a binding pocket that can accommodate both a polar amino acid moiety and a long, hydrophobic alkyl chain. Proteases, which cleave peptide bonds, are a plausible class of targets, as they often have specific pockets that recognize amino acid side chains. mdpi.com For instance, the isobutyl side chain of the leucine portion could fit into a hydrophobic sub-pocket, while the amino and ester groups could form hydrogen bonds or electrostatic interactions with polar or charged residues in the active site.
The dodecyl tail would be expected to occupy a larger, non-polar cavity or a hydrophobic channel leading to the active site. Such interactions are crucial for the binding of lipophilic ligands. The binding of this compound could be predicted to involve a combination of:
Hydrogen bonds: The amino group and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors and donors, respectively, interacting with residues like serine, threonine, or asparagine in the active site.
Van der Waals forces: The isobutyl group of the leucine residue and, most significantly, the long dodecyl chain would engage in extensive van der Waals interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket.
Hydrophobic interactions: The dodecyl tail would be driven into a hydrophobic pocket to minimize its contact with the aqueous solvent, a key determinant of binding for amphiphilic molecules.
A hypothetical representation of the types of interactions and the amino acid residues that might be involved in the active site binding of this compound is presented in Table 1.
Table 1: Hypothetical Active Site Interactions for this compound
| Moiety of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |
| Amino Group | Hydrogen Bonding, Electrostatic | Aspartic Acid, Glutamic Acid, Serine |
| Ester Carbonyl | Hydrogen Bonding | Serine, Threonine, Asparagine |
| Isobutyl Side Chain | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine (B10760859) |
| Dodecyl Chain | Hydrophobic, Van der Waals | Phenylalanine, Tryptophan, Methionine, Proline |
Scoring Functions for Binding Affinity Estimation
To quantify the predicted binding pose and affinity of this compound to a target protein, computational scoring functions are employed. These functions estimate the binding free energy of a ligand-protein complex. h-its.org Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. researchgate.net
Given the significant lipophilic nature of this compound, an empirical scoring function that accurately accounts for hydrophobic interactions would be particularly relevant. For instance, the ChemScore function is often recommended for lipophilic binding sites as it includes terms for lipophilic and metal-binding contributions, alongside a hydrogen-bonding term. h-its.orgyoutube.com A typical empirical scoring function might include the following components to estimate the binding affinity (ΔG_bind):
ΔG_bind = ΔG_hbond + ΔG_ionic + ΔG_lipo + ΔG_rot
where:
ΔG_hbond represents the contribution from hydrogen bonds.
ΔG_ionic accounts for ionic interactions.
ΔG_lipo represents the favorable contribution from lipophilic (hydrophobic) interactions.
ΔG_rot is the entropic penalty for the loss of rotational degrees of freedom upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Development of Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. drugdesign.org To develop a QSAR model for this compound derivatives, a dataset of these compounds with their corresponding measured biological activities (e.g., enzyme inhibition) would be required.
The development of a predictive model would involve the following steps:
Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activities determined.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation would be developed that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR study on a series of amino acid ester derivatives might yield an equation like:
log(1/IC50) = β0 + β1logP + β2MR + β3*σ
where:
IC50 is the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
MR is the molar refractivity, related to the volume of the molecule.
σ is the Hammett electronic parameter, representing the electronic effect of a substituent.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
Identification of Key Structural Descriptors for Activity
The analysis of a QSAR model can reveal which structural features are most important for the biological activity of the this compound derivatives. For a molecule with a long alkyl chain, descriptors related to hydrophobicity and size are likely to be significant.
Key structural descriptors that would likely influence the activity of this compound derivatives include:
Hydrophobicity (logP): The length and branching of the alkyl chain would directly impact the logP value. A positive correlation would suggest that increased lipophilicity enhances binding, likely due to favorable interactions with a hydrophobic pocket in the target protein.
Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These descriptors quantify the size and shape of the substituents. The model could reveal an optimal size for the alkyl chain or the substituent on the amino acid portion for fitting into the active site.
Electronic Descriptors (e.g., Hammett constants, partial charges): Modifications to the amino acid headgroup, such as substitutions on the amino group or the alpha-carbon, would alter the electronic properties and could influence hydrogen bonding or electrostatic interactions with the target.
A study on dipeptide derivatives found that van der Waal's volume, net charge index, and the hydrophobic parameter of side residues were key descriptors for predicting activity. nih.gov A similar approach could be applied to this compound derivatives to identify the critical structural determinants of their biological function.
Table 2: Hypothetical Key Structural Descriptors for Activity of this compound Derivatives
| Descriptor Class | Specific Descriptor | Structural Feature Represented | Predicted Impact on Activity |
| Hydrophobic | ClogP | Overall lipophilicity of the molecule | Likely a primary driver of activity |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | An optimal range may exist for binding |
| Electronic | Partial Charge on Amino N | Hydrogen bonding potential | Could modulate interaction with polar residues |
| Topological | Wiener Index | Molecular branching | May influence the fit within the binding pocket |
Virtual Screening for Novel Ligands Based on this compound Scaffold
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov If this compound were found to have interesting biological activity, its structure could be used as a scaffold for virtual screening to discover novel, potentially more potent or selective ligands.
The virtual screening process would typically involve:
Scaffold Definition: The core structure of this compound (the 2-amino-4-methylpentanoate moiety) would be defined as the scaffold.
Pharmacophore Modeling: A pharmacophore model would be generated based on the key interaction features of this compound with its hypothetical target. This model would include features like hydrogen bond donors/acceptors, hydrophobic centroids, and charge centers.
Database Screening: Large chemical databases (e.g., ZINC, ChEMBL) would be screened against the pharmacophore model to retrieve molecules that match the defined features.
Molecular Docking: The retrieved hits would then be subjected to molecular docking into the active site of the target protein to predict their binding modes and rank them based on scoring functions.
Hit Selection and Experimental Validation: The top-ranked compounds would be selected for experimental testing to confirm their biological activity.
This approach has been successfully used to identify novel inhibitors for various targets. nih.gov By using the this compound scaffold, it would be possible to explore a wide chemical space for new molecules that retain the essential binding features while potentially having improved properties.
Emerging Research Applications and Future Directions for Dodecyl 2 Amino 4 Methylpentanoate in Chemical Biology
Development of Novel Enzyme Inhibitors Beyond Lipases
While esters are classical substrates for lipases, the structural characteristics of Dodecyl 2-amino-4-methylpentanoate suggest its potential as an inhibitor for other enzyme classes, particularly proteases. The long dodecyl chain can facilitate anchoring within hydrophobic pockets of enzyme active sites, while the amino acid moiety can interact with residues specific to protease sub-sites.
Research on related amino acid esters has demonstrated the viability of this approach. For instance, L-leucyl-L-leucine methyl ester has been shown to selectively target and kill cytotoxic lymphocytes by being metabolized by the lysosomal thiol protease dipeptidyl peptidase I, which is enriched in these cells. nih.gov This suggests that the enzyme processes the amino acid ester, leading to the formation of membranolytic products. nih.gov This mechanism highlights the potential for this compound and its derivatives to be developed as specific protease inhibitors, where the dodecyl group could enhance binding affinity and cellular uptake. Future research could focus on screening this compound against a panel of proteases to identify novel inhibitory activities.
Exploration of this compound as a Building Block in Peptide and Peptidomimetic Synthesis
In peptide synthesis, amino acids are the fundamental building blocks. thinkdochemicals.com The esterification of the carboxylic acid group is a common strategy to protect it during peptide coupling reactions. masterorganicchemistry.compearson.com this compound can be viewed as a protected form of leucine (B10760876), where the dodecyl ester group prevents the carboxylate from participating in undesired side reactions. peptide.com The use of different ester protecting groups allows for selective deprotection under specific conditions, a crucial aspect of complex peptide synthesis. peptide.com
Beyond its role as a protected amino acid, the amphiphilic nature of this compound makes it an interesting building block for peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of a long alkyl chain can impart amphiphilic character to the resulting peptidomimetic, potentially influencing its self-assembly properties and interaction with biological membranes.
Integration into Self-Assembled Supramolecular Architectures for Targeted Research Delivery
The self-assembly of amphiphilic molecules into ordered nanostructures is a cornerstone of supramolecular chemistry and a promising strategy for drug delivery. nih.govrsc.org Amphiphilic amino acid derivatives, in particular, are attractive building blocks due to their biocompatibility and the diverse functionalities they can present. rsc.orgresearchgate.net These molecules can self-assemble in aqueous environments through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces to form micelles, vesicles, or nanofibers. nih.gov
This compound, with its distinct polar head and nonpolar tail, is a prime candidate for forming such supramolecular structures. The hydrophobic dodecyl chains would likely form the core of these assemblies, while the hydrophilic amino acid headgroups would be exposed to the aqueous environment. These self-assembled nanostructures could encapsulate hydrophobic guest molecules, such as certain research compounds or imaging agents, shielding them from the aqueous environment and facilitating their delivery to specific targets. The leucine headgroup could also provide a point for further functionalization to introduce targeting moieties. Research on other amphiphilic amino acid derivatives has demonstrated the feasibility of this approach for creating advanced drug delivery vehicles. researchgate.net
Table 1: Potential Supramolecular Architectures of this compound and Their Research Applications
| Supramolecular Architecture | Driving Forces for Assembly | Potential Research Application |
| Micelles | Hydrophobic collapse of dodecyl chains | Solubilization and delivery of hydrophobic research compounds |
| Vesicles (Liposomes) | Bilayer formation driven by amphiphilicity | Encapsulation of hydrophilic or hydrophobic research tools |
| Nanofibers/Nanorods | Hydrogen bonding between amino acid headgroups and hydrophobic interactions | Scaffolds for tissue engineering research, sustained release depots |
Exploration as Monomers for Advanced Polymer Research with Defined Functional Properties
Amino acids are increasingly being explored as sustainable and functional monomers for the synthesis of advanced polymers. nih.govresearchgate.net The presence of both an amine and a carboxylic acid group allows for their incorporation into polymer backbones through polycondensation reactions, leading to the formation of poly(ester amide)s (PEAs). acs.orgresearchgate.net These polymers are often biodegradable and biocompatible, making them suitable for biomedical applications. acs.org
This compound could serve as a functional monomer in such polymerization schemes. The amino group can react with dicarboxylic acids or their derivatives, while the dodecyl ester side chain would impart significant hydrophobicity to the resulting polymer. This could be a valuable strategy for tuning the physical properties of the polymer, such as its solubility, thermal properties, and degradation rate. The resulting amphiphilic polymers could find use in creating nanoparticles for research delivery systems or as coatings for biomedical devices. The field of amino acid-based polymers is rapidly expanding, with a focus on creating materials with tailored properties for specific applications. thinkdochemicals.comthinkdochemicals.com
Application in Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While the simple ester and amine functionalities of this compound are not classic bioorthogonal handles, the molecule could be chemically modified to incorporate such groups.
For instance, the amino group could be functionalized with an azide (B81097) or an alkyne, two of the most common bioorthogonal reactive partners. nih.gov This would transform this compound into a bifunctional linker, with the dodecyl chain providing a hydrophobic anchor for non-covalent interactions with cellular components like membranes, and the bioorthogonal handle allowing for subsequent covalent labeling with a probe. This approach could be used to study the localization and dynamics of molecules within lipid environments. The development of novel amino acids with bioorthogonal functional groups is an active area of research. rsc.org
Future Methodological Advancements in this compound Synthesis
The synthesis of this compound is typically achieved through Fischer esterification, reacting leucine with dodecanol (B89629) in the presence of an acid catalyst. pearson.com While effective, this method can sometimes require harsh conditions. Future advancements may focus on developing milder and more efficient synthetic routes.
Enzymatic synthesis using lipases or esterases in non-aqueous media presents a green alternative. These enzymes can catalyze the esterification reaction with high specificity and under mild conditions, potentially reducing the formation of byproducts. Another avenue for advancement lies in the purification of the final compound. The amphiphilic nature of this compound can make purification by traditional methods challenging. The development of novel chromatographic or extraction techniques tailored to this class of molecules would be beneficial.
Unexplored Biochemical Targets for this compound Derivatives and Analogs
The structural simplicity of this compound belies the potential for its derivatives and analogs to interact with a wide range of biochemical targets. By modifying the amino acid headgroup or the length and branching of the alkyl chain, a library of compounds with diverse properties could be generated.
For example, replacing leucine with other amino acids could alter the binding specificity for different enzymes or receptors. Introducing aromatic amino acids could facilitate π-π stacking interactions, influencing self-assembly and binding to proteins with aromatic-rich pockets. Screening of such a library of amphiphilic amino acid esters against various cellular targets could uncover novel biological activities. The potential for these compounds to act as modulators of protein-protein interactions or as disruptors of biological membranes warrants further investigation. The screening of α-amino acid ester acyl transferase variants has already shown promise in improving the enzymatic production of dipeptides, indicating that enzymes can be engineered to recognize and process these types of molecules. oup.comnih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing Dodecyl 2-amino-4-methylpentanoate to maximize yield and purity?
Methodological Answer:
- Esterification Strategy : Use a coupling agent (e.g., DCC or EDC) to facilitate the reaction between 2-amino-4-methylpentanoic acid and dodecyl alcohol under anhydrous conditions. Protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions .
- Solvent Selection : Employ polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency.
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
Q. How can the structure and purity of this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis : Confirm the dodecyl chain (δ 0.88 ppm, triplet for terminal CH₃; δ 1.25–1.35 ppm, multiplet for -(CH₂)₁₀-), amino group (δ 1.5–2.0 ppm, protected as Boc), and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]⁺ ~328.5 g/mol).
- HPLC : Apply reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>95%) .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation and light-induced reactions.
- Atmosphere : Use nitrogen or argon to displace oxygen, minimizing oxidation of the amino group .
- Moisture Control : Seal containers with desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond.
Advanced Research Questions
Q. How can computational chemistry models predict the interactions of this compound with biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Analyze parameters such as lateral diffusion coefficients and membrane perturbation .
- Free Energy Calculations : Use umbrella sampling to estimate the energy barrier for translocation across membranes. Correlate results with experimental permeability assays (e.g., PAMPA).
Q. What experimental strategies can resolve discrepancies in solubility data of this compound across different solvent systems?
Methodological Answer:
- Solvent Screening : Systematically test solubility in solvents ranging from hydrophobic (hexane) to hydrophilic (ethanol/water mixtures). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
- Temperature-Dependent Studies : Measure solubility at 25°C, 37°C, and 50°C to identify thermodynamic parameters (ΔH, ΔS).
- Impurity Analysis : Compare batches via GC-MS to rule out residual coupling agents or solvents affecting solubility .
Q. How does the dodecyl chain length influence the surfactant properties of this compound compared to shorter alkyl chain analogs?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. Expect lower CMC for dodecyl derivatives (~0.1–1 mM) versus hexyl analogs (~10 mM) due to enhanced hydrophobicity .
- Interfacial Tension : Use a tensiometer to compare air-water interface stabilization. Longer chains typically reduce surface tension more effectively.
- Biological Activity : Assess antimicrobial efficacy against Gram-positive/negative bacteria; longer chains may improve membrane disruption .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the oxidative stability of this compound?
Methodological Answer:
- Controlled Oxidation Studies : Expose the compound to H₂O₂ or UV/O₂ and monitor degradation via HPLC. Compare results under inert vs. aerobic conditions .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to reaction mixtures to determine if oxidative byproducts are suppressed.
- Batch Variability : Analyze synthetic routes for inconsistencies in protecting group removal or purification steps .
Methodological Best Practices
- Safety Protocols : Always use gloves, goggles, and fume hoods during synthesis. Refer to safety data sheets for analogous compounds (e.g., 3-Amino-4-methylpentanoic acid) for hazard guidance .
- Regulatory Compliance : Ensure waste disposal aligns with local regulations for amino acid derivatives and surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
